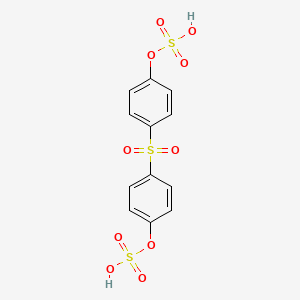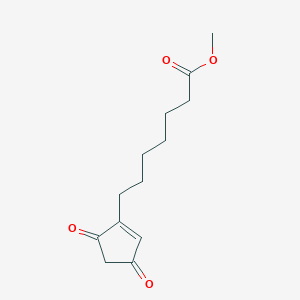
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate is a chemical compound with the molecular formula C13H18O4 It is known for its unique structure, which includes a cyclopentene ring with two keto groups and a heptanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:
Friedel-Crafts Acylation: A ZnCl2 catalyzed reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by ZnCl2 catalyzed Piancatelli rearrangement.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate involves its interaction with molecular targets and pathways. The compound’s keto groups and ester functionality allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound has a similar structure but with a hydroxyl group instead of a keto group.
Methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate: Another similar compound with slight variations in the cyclopentene ring.
Uniqueness
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate is unique due to its dual keto groups on the cyclopentene ring, which confer distinct reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
91411-01-7 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8H,2-7,9H2,1H3 |
Clave InChI |
PBUHSBIZFFEOFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC1=CC(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



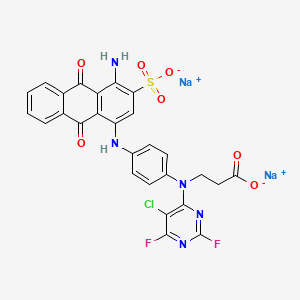
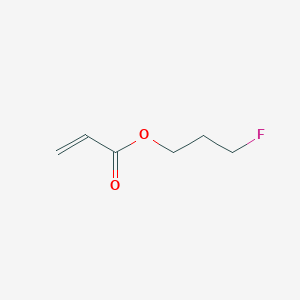
![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
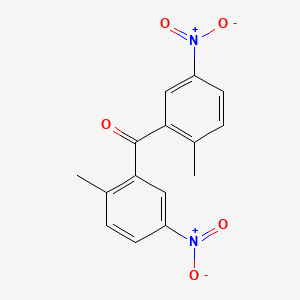
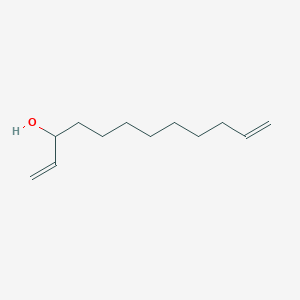
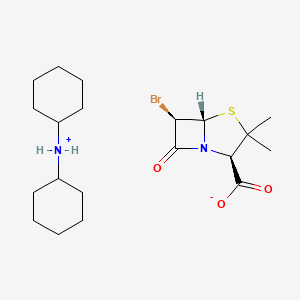
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
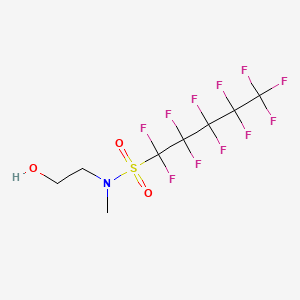
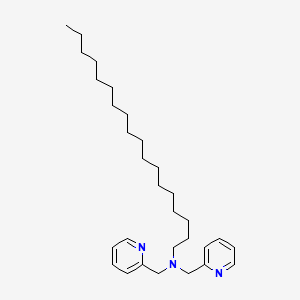
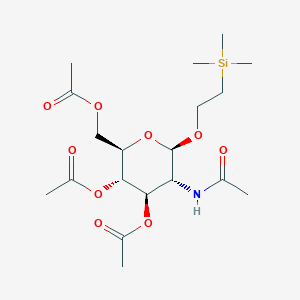
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
